molecular formula C12H10ClN3O B3039060 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile CAS No. 956369-26-9

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile

Cat. No. B3039060
CAS RN: 956369-26-9
M. Wt: 247.68 g/mol
InChI Key: XLPJUAWUNSADIM-UHFFFAOYSA-N
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Description

The compound of interest, 5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile, is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry and pharmacology. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties of such molecules.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazine with various carbonyl compounds. For instance, a novel compound with a pyrazole core was synthesized by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different substituted phenyl ethanones and ethyl cyanoacetate or malononitrile in the presence of ammonium acetate . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound .

Molecular Structure Analysis

Crystallographic analysis is a common technique used to determine the molecular structure of pyrazole derivatives. For example, the crystal structure of a related compound, 5-amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, was determined using X-ray crystallography, revealing the dihedral angles between the phenyl and pyrazole groups and the presence of intermolecular hydrogen bonding . These structural insights are valuable for understanding the molecular geometry and potential interactions of similar compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile reacts with chloroacetyl chloride to form an acetamide derivative, which further reacts with 3-cyanopyridine-2-thiolates to yield hybrid molecules . This demonstrates the reactivity of the pyrazole ring and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the crystal structure and density functional theory (DFT) calculations of 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid provided insights into its molecular geometry, vibrational frequencies, HOMO-LUMO energy gap, and molecular electrostatic potential map . These properties are crucial for predicting the behavior of the compound in different environments and its potential applications.

Scientific Research Applications

Crystal and Molecular Structures

  • The study of crystal and molecular structures of pyrazole derivatives, such as the one titled "Crystal and Molecular Structure of 5-Amino-1-(2-chloro- ethyl)-1H-pyrazole-4-carbonitrile" (Fathima et al., 2014), highlights the importance of intermolecular interactions in stabilizing these compounds, which can be crucial for developing new materials and drugs.

Synthesis of Novel Derivatives

  • Research on synthesizing novel pyridine and pyrazole derivatives, as demonstrated in the paper "Synthesis of novel substituted pyridine derivatives from 3,5-diacetyl-2,6-dimethylpyridine" (Zhang et al., 2009), explores the creation of new compounds with potential applications in various chemical industries.

Facile Synthesis Methods

  • The development of facile synthesis methods for pyrazole derivatives, like the one detailed in "Facile one-pot synthesis of 5-amino-1H-pyrazole-4-carbonitriles using alumina–silica-supported MnO2 as a recyclable catalyst in water" (Poonam & Singh, 2019), is significant for efficient and environmentally friendly production of these chemicals.

Antitumor Agents

  • The paper "Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents" (Farag et al., 2010) explores the potential of pyrazole derivatives as antitumor agents, indicating their significance in the development of new cancer treatments.

Hybrid Molecules

  • Studies such as "New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile" (Dotsenko et al., 2020) highlight the formation of hybrid molecules with pyrazole units, which can lead to the discovery of compounds with unique properties.

Reactivity with Nitrogen-Containing Bases

  • The reactivity of pyrazole derivatives with various nitrogen-containing bases, as discussed in "Three ways of reactions of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile and its analogs with nitrogen-containing bases" (Shablykin et al., 2008), is crucial for synthesizing new compounds with diverse applications.

Safety and Hazards

This involves understanding the compound’s toxicity, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications to improve its properties, or further studies to understand its behavior .

Biochemical Analysis

Biochemical Properties

5-(3-chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to elicit a response . Toxicity studies have shown that high doses can cause significant adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within cells, affecting its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity, as it may interact with different biomolecules within various cellular compartments .

properties

IUPAC Name

5-(3-chlorophenoxy)-1,3-dimethylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c1-8-11(7-14)12(16(2)15-8)17-10-5-3-4-9(13)6-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPJUAWUNSADIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)OC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187664
Record name 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956369-26-9
Record name 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956369-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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